N-(3,4-dimethoxyphenyl)-3-(2-(4-fluorophenoxy)acetamido)benzofuran-2-carboxamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-3-(2-(4-fluorophenoxy)acetamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as methoxy, fluorophenoxy, and acetamido, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-3-(2-(4-fluorophenoxy)acetamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.
Introduction of Substituents: The 3,4-dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Acetamido Group Addition: The acetamido group can be added through amide bond formation using acyl chlorides or anhydrides.
Fluorophenoxy Group Attachment: The fluorophenoxy group can be introduced through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-3-(2-(4-fluorophenoxy)acetamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinone derivatives.
Reduction: The acetamido group can be reduced to form amines.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-3-(2-(4-fluorophenoxy)acetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.
Phenoxyacetamides: Compounds with phenoxyacetamide groups but different aromatic substituents.
Uniqueness
N-(3,4-dimethoxyphenyl)-3-(2-(4-fluorophenoxy)acetamido)benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities compared to other similar compounds.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-[[2-(4-fluorophenoxy)acetyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O6/c1-31-20-12-9-16(13-21(20)32-2)27-25(30)24-23(18-5-3-4-6-19(18)34-24)28-22(29)14-33-17-10-7-15(26)8-11-17/h3-13H,14H2,1-2H3,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWRWGLPKILNHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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